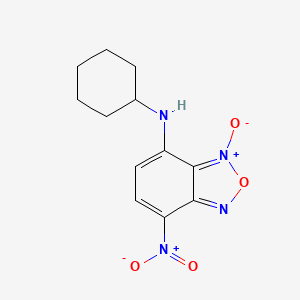![molecular formula C8H11BrOSSe B14501249 Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide CAS No. 63606-98-4](/img/structure/B14501249.png)
Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide is a compound that features a unique combination of selenium and thiophene moieties. Thiophene is a five-membered aromatic ring containing sulfur, known for its diverse applications in medicinal chemistry and material science . The incorporation of selenium into organic compounds often enhances their biological activity, making them valuable in various scientific research fields.
Vorbereitungsmethoden
The synthesis of Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide typically involves the reaction of 2-acetylthiophene with selenium reagents under specific conditions. One common method includes the use of t-butoxide in dimethyl sulfoxide (DMSO) as a solvent, followed by chromatographic separation to isolate the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide undergoes various chemical reactions, including:
Oxidation: The selenium moiety can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium center to selenide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Wissenschaftliche Forschungsanwendungen
Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Selenium compounds are known for their antioxidant properties, and this compound may be explored for its potential therapeutic benefits.
Industry: Thiophene derivatives are utilized in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide involves its interaction with molecular targets through the selenium moiety. Selenium can form selenoproteins, which play crucial roles in various biological processes, including antioxidant defense and redox regulation. The thiophene ring may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide can be compared with other selenium-containing thiophene derivatives. Similar compounds include:
2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one: This compound features a chromenone moiety instead of dimethyl groups.
Thiophene-based selenides: These compounds have varying substituents on the thiophene ring but share the selenium center. The uniqueness of this compound lies in its specific combination of dimethyl groups, thiophene, and selenium, which may impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63606-98-4 |
|---|---|
Molekularformel |
C8H11BrOSSe |
Molekulargewicht |
314.11 g/mol |
IUPAC-Name |
dimethyl-(2-oxo-2-thiophen-2-ylethyl)selanium;bromide |
InChI |
InChI=1S/C8H11OSSe.BrH/c1-11(2)6-7(9)8-4-3-5-10-8;/h3-5H,6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JXHQNLFRCRWEHJ-UHFFFAOYSA-M |
Kanonische SMILES |
C[Se+](C)CC(=O)C1=CC=CS1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)

![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
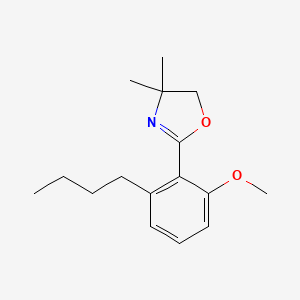
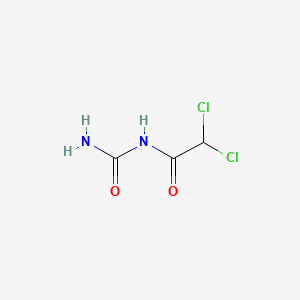
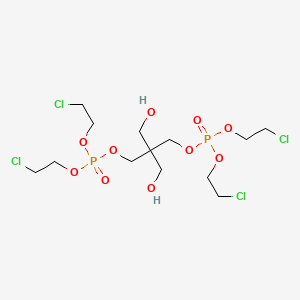

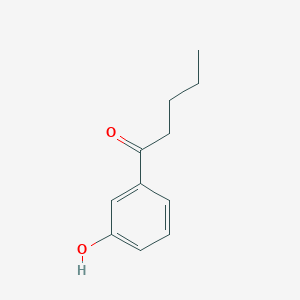
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
